Amidinouronium chloride

Description

Structure

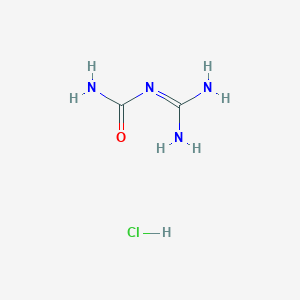

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

diaminomethylideneurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4O.ClH/c3-1(4)6-2(5)7;/h(H6,3,4,5,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFVXVYPDZQJILI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NC(=O)N)(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-83-3 (Parent) | |

| Record name | Guanylurea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

138.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926-72-7 | |

| Record name | Urea, N-(aminoiminomethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=926-72-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Guanylurea hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926727 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amidinouronium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.949 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DICYANODIAMIDINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2Y85MAY0BI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Structural Elucidation and Solid State Chemistry of Amidinouronium Chloride

Advanced Crystallographic Investigations

Advanced crystallographic techniques are fundamental to understanding the three-dimensional arrangement of atoms and molecules in a solid-state material. These methods provide precise information on bond lengths, bond angles, and crystal packing, which are crucial for determining the physicochemical properties of a compound.

Single Crystal X-ray Diffraction Analysis of Amidinouronium Chloride

Single crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise atomic and molecular structure of a crystalline compound. The process involves irradiating a single crystal with a focused X-ray beam and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted X-rays are used to calculate the electron density map of the crystal, from which the positions of the individual atoms can be determined.

For a compound like this compound, a successful SCXRD analysis would yield a wealth of structural information, including:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell, which is the basic repeating unit of the crystal lattice.

Space Group: The symmetry operations that describe the arrangement of molecules within the unit cell.

Atomic Coordinates: The precise x, y, and z coordinates of each atom within the unit cell.

Bond Lengths and Angles: The distances between bonded atoms and the angles between adjacent bonds.

Intermolecular Interactions: The presence and geometry of hydrogen bonds, ionic interactions, and other non-covalent forces that hold the molecules together in the crystal lattice.

While no specific crystallographic data for this compound is publicly available, a hypothetical data table from a single crystal X-ray diffraction experiment is presented below to illustrate the type of information that would be obtained.

Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₂H₇ClN₄O |

| Formula Weight | 138.56 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.543(2) |

| b (Å) | 12.123(3) |

| c (Å) | 7.891(2) |

| α (°) | 90 |

| β (°) | 105.34(3) |

| γ (°) | 90 |

| Volume (ų) | 786.5(3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.168 |

| Absorption Coefficient (mm⁻¹) | 0.532 |

| F(000) | 296 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| Theta range for data collection (°) | 2.50 to 28.00 |

| Reflections collected | 4567 |

| Independent reflections | 1823 [R(int) = 0.034] |

| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.112 |

| R indices (all data) | R1 = 0.058, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

This data is hypothetical and for illustrative purposes only.

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is a versatile technique used to identify crystalline phases and analyze the polymorphic purity of a sample. In PXRD, a powdered sample containing a multitude of small, randomly oriented crystallites is exposed to an X-ray beam. The resulting diffraction pattern is a plot of diffracted X-ray intensity versus the diffraction angle (2θ). Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for its identification.

In the context of this compound, PXRD would be employed for:

Phase Identification: Comparing the experimental PXRD pattern of a synthesized batch to a reference pattern (if available) to confirm its identity.

Purity Analysis: Detecting the presence of any crystalline impurities or different polymorphic forms in a sample.

Polymorphism Screening: Identifying new crystalline forms by analyzing the PXRD patterns of samples crystallized under different conditions.

Monitoring Solid-State Transformations: Observing changes in the PXRD pattern as a function of temperature, humidity, or other external stimuli to study phase transitions.

A representative PXRD pattern would display a series of peaks at specific 2θ angles, with the position and relative intensity of the peaks being characteristic of the crystal structure.

Polymorphism and Solid Form Landscape Research

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of the same compound can exhibit distinct physical and chemical properties, such as solubility, melting point, stability, and bioavailability. Therefore, a thorough investigation of the polymorphic landscape is a critical aspect of pharmaceutical development.

Identification and Characterization of Polymorphic Forms

The identification of different polymorphic forms of this compound would involve systematic crystallization experiments under a wide range of conditions, including different solvents, temperatures, cooling rates, and the presence of additives. The resulting solid forms would then be characterized using a variety of analytical techniques:

Powder X-ray Diffraction (PXRD): As the primary tool for distinguishing between different crystalline forms.

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can detect differences in melting points, enthalpies of fusion, and solid-state phase transitions between polymorphs. Thermogravimetric Analysis (TGA) provides information on the thermal stability and solvent content.

Spectroscopy (FTIR and Raman): Infrared and Raman spectroscopy can reveal differences in the vibrational modes of the molecules in different crystal lattices.

Solid-State NMR (ssNMR): Provides detailed information about the local chemical environment of atoms in the solid state, which can differ between polymorphs.

Studies of Solid-State Phase Transitions

Solid-state phase transitions involve the conversion of one polymorphic form to another. These transitions can be induced by changes in temperature, pressure, or upon storage. Understanding the conditions under which these transitions occur is crucial for ensuring the stability of a desired polymorphic form. Techniques used to study these transitions include:

Variable-Temperature PXRD (VT-PXRD): The sample is heated or cooled while PXRD patterns are collected to identify the temperatures at which phase changes occur.

Differential Scanning Calorimetry (DSC): Endothermic or exothermic events observed in the DSC thermogram can indicate phase transitions.

Hot-Stage Microscopy (HSM): Allows for the visual observation of changes in crystal morphology as a function of temperature.

Co-crystallization and Salt Screening Methodologies

Co-crystallization and salt screening are strategies used to modify the physicochemical properties of a compound by forming a new crystalline solid with a second component (a co-former or a counter-ion).

Co-crystals are multi-component crystals in which the components are held together by non-ionic interactions, primarily hydrogen bonding.

Salts are formed through the reaction of an acidic and a basic compound, resulting in ionic interactions.

For this compound, which is itself a salt, co-crystallization studies could be explored by combining it with neutral co-formers to create new crystalline phases with potentially improved properties. Salt screening would not be applicable in the traditional sense, but studies could investigate the formation of different salt hydrates or solvates.

Methodologies for co-crystallization and salt screening typically involve:

High-Throughput Screening: Automated systems that allow for the rapid crystallization of the target compound with a library of potential co-formers or counter-ions under various conditions.

Slurry Crystallization: Equilibrating a suspension of the compound and the co-former in a solvent to determine the most stable crystalline form.

Solvent Evaporation: Slowly evaporating the solvent from a solution containing the compound and the co-former to induce crystallization.

Grinding: Mechanically mixing the compound and co-former, sometimes with a small amount of solvent (liquid-assisted grinding), to promote the formation of a new crystalline phase.

The resulting solids are then analyzed by PXRD and other techniques to identify the formation of new co-crystals or salts.

Advanced Spectroscopic Characterization for Structural Insights

Advanced spectroscopic techniques are indispensable for a comprehensive understanding of the molecular and supramolecular structure of this compound in the solid state. Methods such as solid-state Nuclear Magnetic Resonance (NMR) and vibrational spectroscopy (FTIR, Raman) provide detailed information on the local chemical environments of atoms and the nature of the forces holding the molecules together in the crystal.

Solid-State Nuclear Magnetic Resonance Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique used to probe the local atomic environment in crystalline and amorphous solids. For this compound, ¹³C and ¹⁵N ssNMR would be particularly insightful for characterizing the cation, while ³⁵Cl ssNMR could provide details about the environment of the chloride anion.

The amidinouronium cation possesses two distinct carbon atoms: the carbonyl carbon (C=O) of the urea (B33335) moiety and the sp²-hybridized carbon of the amidinium group. These different electronic environments would give rise to separate, well-resolved signals in a ¹³C Cross-Polarization Magic-Angle Spinning (CPMAS) NMR spectrum. Similarly, the four nitrogen atoms are in two chemically different environments (two in the urea part, two in the guanidinium (B1211019) part), which should be distinguishable in a ¹⁵N ssNMR spectrum. The precise chemical shifts are sensitive to the local geometry, protonation state, and intermolecular interactions, such as hydrogen bonding.

For instance, the carbon atom of the guanidinium group is expected to resonate at a lower chemical shift (further downfield) compared to a typical carbonyl carbon due to the deshielding effect of the attached nitrogen atoms. The presence of strong hydrogen bonds would further influence these chemical shifts.

Predicted ¹³C and ¹⁵N Solid-State NMR Chemical Shifts for this compound

The following table presents predicted chemical shift ranges for the carbon and nitrogen atoms in this compound, based on typical values for urea, guanidinium hydrochloride, and related structures. This data is illustrative and not based on direct experimental measurement of this compound.

| Nucleus | Atom Description | Predicted Chemical Shift (ppm) |

| ¹³C | Carbonyl Carbon (C=O) | 155 - 165 |

| ¹³C | Amidinium Carbon (N-C-N) | 160 - 170 |

| ¹⁵N | Urea-like Nitrogen (-NH₂) | 80 - 100 |

| ¹⁵N | Guanidinium-like Nitrogen (-NH₂) | 90 - 110 |

Furthermore, ³⁵Cl ssNMR spectroscopy can serve as a sensitive probe for the local environment around the chloride anion. The chlorine quadrupolar coupling constant (C(Q)), derived from the ssNMR spectrum, is highly dependent on the symmetry of the charge distribution around the nucleus and, therefore, on the specifics of the hydrogen-bonding interactions with the surrounding amidinouronium cations.

Vibrational Spectroscopy for Intermolecular Interactions (e.g., FTIR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are exceptionally sensitive to the strength of chemical bonds and the influence of intermolecular forces, making them ideal for studying the hydrogen-bonding network in this compound.

The FTIR and Raman spectra of this compound would be characterized by distinct bands corresponding to the vibrations of its functional groups. Key vibrational modes would include:

N-H Stretching: The N-H stretching vibrations, typically appearing in the 3200-3500 cm⁻¹ region, are particularly sensitive to hydrogen bonding. In the solid state, strong N-H···Cl hydrogen bonds would cause these bands to broaden and shift to lower frequencies compared to the gas phase or in a non-polar solvent.

C=O Stretching: The carbonyl (C=O) stretch of the urea moiety, usually found around 1650-1700 cm⁻¹, is also a strong indicator of hydrogen bonding. If the carbonyl oxygen acts as a hydrogen bond acceptor, this band will shift to a lower wavenumber.

N-C-N Stretching and Bending: The vibrations of the guanidinium-like N-C-N framework would give rise to characteristic bands in the fingerprint region (below 1600 cm⁻¹).

NH₂ Bending (Scissoring): These modes typically appear in the 1580-1650 cm⁻¹ region and would also be influenced by the crystalline environment.

The complementary nature of FTIR and Raman spectroscopy would be advantageous. For instance, the symmetric stretching of the planar guanidinium group might be weak in the IR spectrum but produce a strong signal in the Raman spectrum. By analyzing the shifts, broadening, and presence of specific vibrational bands, a detailed picture of the intermolecular hydrogen-bonding scheme can be constructed.

Predicted Vibrational Frequencies for this compound

This table provides predicted frequencies for the major vibrational modes of this compound, based on characteristic group frequencies for urea and guanidinium salts. This data is illustrative and not based on direct experimental measurement of this compound.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Primary Activity |

| N-H Stretching | -NH₂ | 3200 - 3500 | FTIR & Raman |

| C=O Stretching | Urea C=O | 1640 - 1690 | FTIR |

| NH₂ Bending (Scissoring) | -NH₂ | 1580 - 1650 | FTIR & Raman |

| C-N Asymmetric Stretching | Guanidinium | 1550 - 1600 | FTIR & Raman |

| C-N Stretching | Urea | 1400 - 1480 | FTIR & Raman |

Computational and Theoretical Studies on Amidinouronium Chloride

Quantum Chemical Calculations

Quantum chemical calculations, which are based on the principles of quantum mechanics, are fundamental to predicting the intrinsic properties of molecules. For the guanylurea (B105422) cation and its salts, these calculations have been crucial in determining stable structures and understanding electronic characteristics.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. It has been employed to investigate various aspects of guanylurea and its derivatives.

Quantum chemical studies using DFT at the B3LYP level have been performed on medicinally important drugs containing the guanylurea (GU) moiety to identify their most stable tautomeric forms. nih.gov An analysis of various ketone and enol isomers of the model guanylurea compound revealed that the tautomer labeled GU-1 is the most stable and preferred form. nih.gov This research highlighted that the commonly used representation of guanylurea in medicinal chemistry literature corresponds to a tautomer (GU-5) that is approximately 10 kcal/mol less stable than the true energy minimum state. nih.gov Understanding the correct, most stable tautomeric form is essential for accurately modeling the pharmacophoric features of these drugs. nih.gov

Furthermore, DFT calculations have been coupled with other techniques to study the decomposition of related energetic materials. In a study on N-guanylurea-dinitramide (GUDN), DFT was used alongside reactive molecular dynamics to elucidate the thermal decomposition mechanism. researchgate.netsci-hub.se These calculations suggested that the initial step in the unimolecular decomposition of GUDN is a hydrogen transfer reaction. researchgate.netsci-hub.se

Vibrational analysis of guanylurea hydrochloride has also been supported by DFT calculations. The assignment of vibrational bands in Fourier-transform infrared (FTIR) and Raman spectra was based on quantum-chemical computations performed at the B3LYP/6-311+G(d,p) level, which helped in understanding the molecular structure and bonding. researchgate.net

Table 1: Selected DFT-Calculated Properties for Guanylurea Derivatives

| Property | Method | Compound/System | Finding | Reference |

|---|---|---|---|---|

| Relative Stability | B3LYP | Guanylurea Tautomers | The GU-1 tautomer is the most stable, ~10 kcal/mol more stable than the commonly depicted GU-5 form. | nih.gov |

| Decomposition Pathway | DFT | N-guanylurea-dinitramide | The initial decomposition step is proposed to be a hydrogen transfer reaction. | researchgate.netsci-hub.se |

Ab initio methods are quantum chemistry calculations based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Complete Basis Set (CBS) methods, provide a high level of theoretical accuracy.

In the investigation of guanylurea-based drugs, several ab initio methods were employed alongside DFT to confirm the stability of the identified tautomers. nih.gov The use of HF, MP2, G2MP2, and CBS-Q methods corroborated the finding that the GU-1 tautomer is the most stable form of guanylurea. nih.gov Such high-level calculations are critical for establishing a reliable understanding of the molecule's potential energy surface and the relative energies of its different isomers.

Table 2: Ab Initio Methods Applied to Guanylurea

| Method | Purpose | Key Result | Reference |

|---|

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed picture of dynamic processes.

While specific MD simulations focusing on the solution behavior of amidinouronium chloride are not prominent in the reviewed literature, reactive MD simulations have been used to study the decomposition of related compounds. For N-guanylurea-dinitramide (GUDN), ReaxFF reactive molecular dynamics simulations were performed to model the complex chemical reactions that occur during thermal decomposition at high temperatures. researchgate.netsci-hub.se The simulations showed the evolution of the GUDN molecules and various initial fragments as the temperature increased, indicating that the initial decomposition occurs at approximately 900 K. sci-hub.se This type of simulation provides insight into the intermolecular and intramolecular interactions that govern the initial stages of decomposition. researchgate.netsci-hub.se

Detailed studies modeling the crystal lattice dynamics of this compound using molecular dynamics were not found in the surveyed literature. However, crystallographic results for guanylurea hydrochloride reveal a pronounced π-electron delocalization on the cation and strong intra- and inter-molecular hydrogen bonding. researchgate.net These interactions lead to a polymer-like chain structure, which is laterally held together by hydrogen bonds with chloride anions and water molecules. researchgate.net These experimentally determined structural features would be essential input parameters for any future modeling of the compound's crystal lattice dynamics.

Prediction of Polymorphic Forms and Stability

The prediction of polymorphism, which is the ability of a solid material to exist in multiple crystalline forms, is a significant area of computational materials science. However, dedicated computational studies on the prediction of polymorphic forms of this compound are not widely available in the public research literature. Such studies would typically involve searching for the most stable crystal lattice structures and evaluating their relative thermodynamic stabilities. While the relative stability of different tautomers of the guanylurea molecule has been investigated computationally, this is distinct from the prediction of different crystal packing arrangements (polymorphs). nih.gov

Table 3: List of Mentioned Compounds

| Compound Name | Abbreviation / Other Name |

|---|---|

| This compound | Guanylurea chloride |

| N-guanylurea-dinitramide | GUDN, FOX-12 |

| Guanylurea | GU |

| Fourier-transform infrared | FTIR |

| Hartree-Fock | HF |

| Møller-Plesset perturbation theory | MP2 |

| Complete Basis Set | CBS |

Computational Modeling of Chloride Ion Behavior in Related Systems

Computational modeling, primarily through Molecular Dynamics (MD) simulations and quantum chemical calculations, has been instrumental in elucidating the behavior of chloride ions in systems containing guanidinium (B1211019), a key moiety in this compound. These studies explore ion pairing, solvation structures, and interaction energies, which are fundamental to the physicochemical properties of the compound.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic picture of how chloride ions interact with guanidinium cations and the surrounding solvent, typically water. These simulations model the system at an atomistic level, tracking the trajectories of individual atoms and molecules over time based on a defined force field.

Key findings from MD simulations of aqueous guanidinium chloride (GdmCl) solutions include:

Ion Pairing and Association : Contrary to simple electrostatic repulsion, guanidinium cations can form like-charge pairs in aqueous solutions. aps.orgnih.gov This phenomenon is concentration-dependent, with stacked ion pairs being more probable at lower concentrations and solvent-separated pairs increasing at higher concentrations. aps.org While direct Gdm+-Cl- ion pairing is considered weak in dilute aqueous solutions, simulations show a distinct propensity for ion-ion ordering. acs.orgacs.org For instance, radial distribution functions (RDFs) calculated from MD simulations show a distinct peak for the Gdm+-Cl- interaction at approximately 4 Å, demonstrating the formation of ion pairs. aip.org

Solvation Structure : The chloride ion's solvation shell is significantly influenced by the presence of guanidinium. Ab initio molecular dynamics (AIMD) studies on aqueous chloride solutions reveal that van der Waals forces and exact exchange interactions can weaken the Cl- ion's interaction with its first solvation shell. researchgate.net In GdmCl solutions, the guanidinium ion exhibits bimodal hydration, with its N-H groups forming strong hydrogen bonds with water, while its planar faces show fewer water interactions. acs.org This anisotropic hydration affects how chloride ions approach and interact with the cation.

Quantum Chemical Calculations

Quantum chemistry methods, such as Density Functional Theory (DFT) and Møller–Plesset perturbation theory (MP2), offer a more precise description of the electronic structure and interaction energies between the guanidinium cation and the chloride anion. acs.orgmdpi.com

Key findings from quantum chemical studies include:

Interaction Geometries and Energies : Calculations at the MP2/6-31+G* level have identified several stable configurations for guanidinium-chloride complexes. acs.orgresearchgate.net The most stable structures involve the guanidinium cation interacting in a "pincer-like" fashion with the spherical chloride anion. acs.orgresearchgate.net These studies quantify the strong interaction energy, revealing the significant role of hydrogen bonding between the N-H groups of guanidinium and the chloride ion. acs.orgresearchgate.net

Nature of Bonding : Analysis using Atoms in Molecules (AIM) and Natural Bond Orbital (NBO) approaches helps to characterize the interactions. acs.org These methods reveal correlations between the electron density at bond critical points, the hydrogen bond distances, and orbital interaction energies, confirming the electrostatic and hydrogen-bonding nature of the Gdm+-Cl- interaction. acs.org

The following tables summarize key parameters and findings from various computational studies on guanidinium chloride and related systems, which serve as a proxy for understanding the behavior of the chloride ion in the context of this compound.

Table 1: Interaction Parameters from Computational Studies of Guanidinium-Chloride Systems

| Parameter | Method | System | Finding | Reference |

| Interaction Geometry | MP2/6-31+G* | Guanidinium-Chloride (1:1 & 2:1 complexes) | Most stable complex involves a pincer-like interaction of the guanidinium cation(s) with the chloride anion. | acs.orgresearchgate.net |

| Ion Pair Distance | MD Simulation | Guanidinium Chloride + NaCl (aq) | Radial Distribution Function (RDF) shows a distinct peak for Gdm-Cl ion pairing at ~4 Å. | aip.org |

| Hydrogen Bond Distance | MD Simulation | Guanidinium Chloride (aq) | N-H groups of guanidinium form well-ordered hydrogen bonds in the molecular plane with surrounding water. | acs.org |

| Chloride-Nitrogen Cutoff | MD Simulation | Guanidinium Chloride (aq) | A distance criterion of 4 Å is used to define guanidinium-chloride hydrogen bonds in simulations. | cas.cz |

Table 2: Solvation and Dynamic Properties from Molecular Dynamics (MD) Simulations

| Property | System | Observation | Reference |

| Ion Association | Guanidinium Chloride (aq) | No significant ion association found in dilute solutions based on conductivity analysis. | acs.org |

| Like-Charge Pairing | Guanidinium Chloride (aq) | Concentration-dependent pairing of guanidinium ions observed (stacked vs. solvent-separated). | aps.org |

| Surface Affinity | Guanidinium Chloride (aq) | Guanidinium ions are depleted at the air-water surface, but show increased surface population when oriented parallel to the interface. | cas.cz |

| Ion Pairing with Other Anions | GdmCl + Na2SO4 (aq) | Gdm+ ions form pairs with SO4(2-) ions, reducing the surface affinity of Gdm+. | aip.org |

| Diffusion in DES | Urea (B33335):Choline Chloride | Chloride ions form hydrogen bonds with choline, leading to a low diffusion coefficient for urea and stabilizing effects. | rsc.org |

These theoretical findings collectively suggest that the behavior of the chloride ion in an this compound system is governed by a complex interplay of strong, directional hydrogen bonds with the N-H groups of the cation, electrostatic interactions, and the structuring of the surrounding solvent molecules.

Coordination Chemistry of Amidinouronium Moieties

Ligand Design and Metal Complex Synthesis

The synthesis of metal complexes with amidinouronium-containing ligands involves careful design of the ligand to ensure stable coordination to the metal center. The amidinouronium cation itself, Amidinouronium chloride, can act as a ligand, although its coordination is often facilitated by its incorporation into larger, more complex organic molecules.

The interaction of amidinouronium-based ligands with transition metals is a primary focus of research in this area. The synthesis of these complexes typically involves the reaction of a suitable transition metal salt with the amidinouronium-containing ligand in an appropriate solvent. orientjchem.org The choice of metal precursor and reaction conditions can significantly influence the stoichiometry and geometry of the resulting complex. sysrevpharm.org

Researchers have explored the coordination of ligands analogous to amidinourea with a range of transition metals, including but not limited to cobalt (Co), nickel (Ni), copper (Cu), and zinc (Zn). mdpi.commdpi.com The synthesis often proceeds by mixing stoichiometric amounts of the metal salt and the ligand in a solvent like ethanol (B145695) or methanol, followed by refluxing to facilitate complex formation. orientjchem.orgsysrevpharm.org The resulting complexes can then be isolated as precipitates and characterized. sysrevpharm.org

Table 1: Representative Synthetic Methods for Transition Metal Complexes with Amide-Containing Ligands

| Metal Ion | Ligand Type | Synthetic Method | Typical Solvent | Reference |

| Co(II) | Schiff Base with Amide | Conventional Reflux | Ethanol | sysrevpharm.org |

| Ni(II) | Schiff Base with Amide | Conventional Reflux | Ethanol | ekb.eg |

| Cu(II) | β-Diketone | Stirring at Room Temp. | Water/Ethanol | mdpi.com |

| Zn(II) | Thiazole-derived Schiff Base | Stirring at 70-80 °C | Methanol | orientjchem.org |

This table presents representative data for analogous complexes to illustrate common synthetic approaches.

The coordination can occur through the oxygen or nitrogen atoms of the urea (B33335) and amidine functionalities, leading to either monodentate or bidentate chelation. The resulting complexes often exhibit interesting electronic and magnetic properties, which are subjects of ongoing investigation. scirp.org

The coordination chemistry of amidinouronium moieties is not limited to transition metals. There is growing interest in their interactions with main group metals. rsc.org These interactions are often governed by the hard-soft acid-base (HSAB) principle, with the hard oxygen and nitrogen donor atoms of the amidinouronium ligand showing a preference for hard main group metal cations.

Studies on related α-diimine ligands have shown that they can stabilize main group metals in various oxidation states. rsc.org The synthesis of such complexes may involve direct reaction of the ligand with a main group metal halide or organometallic precursor. msu.edu The resulting structures can range from simple mononuclear complexes to more complex polymeric architectures. rsc.org

Mechanistic Studies of Coordination Bond Formation

Understanding the mechanism of how the coordination bond between the amidinouronium ligand and a metal center forms is crucial for controlling the synthesis of desired complexes. Mechanistic studies in this area are still in their early stages but draw upon established principles of coordination chemistry.

Advanced Spectroscopic and Structural Characterization of Metal Complexes

A variety of advanced spectroscopic and structural techniques are employed to characterize amidinouronium-metal complexes. These methods are essential for confirming the formation of the complex, determining its structure, and understanding the nature of the metal-ligand bonding. libretexts.org

Infrared (IR) spectroscopy is a powerful tool for identifying the coordination sites of the ligand. libretexts.org A shift in the vibrational frequencies of the C=O and N-H groups in the IR spectrum of the complex compared to the free ligand can indicate their involvement in coordination to the metal ion. mdpi.comscirp.org

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides detailed information about the structure of the ligand in the complex. libretexts.org Changes in the chemical shifts of protons and carbons near the coordination site can confirm the metal-ligand interaction.

Electronic spectroscopy (UV-Vis) is used to study the electronic transitions within the complex, which can provide information about the geometry of the coordination sphere and the nature of the d-orbital splitting in transition metal complexes. scirp.orgmdpi.com

Table 2: Spectroscopic Data for a Representative Metal Complex with an Amide-Containing Ligand

| Technique | Free Ligand | Metal Complex | Interpretation | Reference |

| IR (cm⁻¹) | ν(C=O): ~1680 | ν(C=O): ~1650 | Shift indicates C=O coordination | scirp.org |

| ν(N-H): ~3400 | ν(N-H): ~3350 | Shift suggests N-H involvement | scirp.org | |

| UV-Vis (nm) | - | λmax: ~280, ~350 | Ligand-to-metal charge transfer | mdpi.com |

| ¹H NMR (ppm) | δ(N-H): ~8.5 | δ(N-H): ~9.0 | Downfield shift on coordination | libretexts.org |

This table contains illustrative data for analogous complexes to demonstrate typical spectroscopic changes upon coordination.

Theoretical Insights into Metal-Ligand Bonding

Theoretical and computational studies play a vital role in complementing experimental findings and providing a deeper understanding of the nature of the metal-ligand bond in amidinouronium complexes. inorgchemres.org Density Functional Theory (DFT) is a commonly used method to model the electronic structure, geometry, and bonding energies of these complexes. inorgchemres.org

These theoretical investigations can help to:

Predict the most stable geometry of the complex.

Analyze the molecular orbitals to understand the nature of the bonding (e.g., sigma donation, pi back-bonding).

Calculate the strength of the metal-ligand bond through energy decomposition analysis. inorgchemres.org

Simulate spectroscopic properties (IR, UV-Vis) to aid in the interpretation of experimental data. sysrevpharm.org

For instance, theoretical studies on related metal-dithiolate complexes have shown that electrostatic interactions contribute significantly to the total attractive forces between the metal and the ligand. inorgchemres.org Similarly, computational studies on hydrogen-bonding organocatalysis have helped to elucidate the interactions between catalysts and substrates. mdpi.com Such theoretical approaches are invaluable for rationalizing the observed properties of amidinouronium-metal complexes and for designing new ligands with tailored coordination properties.

Supramolecular Chemistry and Non Covalent Interactions Involving Amidinouronium Chloride

Hydrogen Bonding Networks in Solid State and Solution

Hydrogen bonding is a primary directional force governing the structure and aggregation of molecules. kaust.edu.sa For amidinouronium chloride, the cation features multiple N-H groups that can act as strong hydrogen bond donors, while the chloride anion and the carbonyl oxygen of the urea (B33335) group can serve as acceptors.

While a detailed crystal structure analysis specifically for this compound is not available in the surveyed literature, the behavior of closely related amidinium and guanidinium (B1211019) salts provides significant insight into its expected interactions. In the solid state, guanidinium chloride forms extensive, highly structured hydrogen-bonded networks. rsc.org Each planar guanidinium ion typically engages in strong N-H···Cl⁻ hydrogen bonds with multiple surrounding chloride ions, which in turn are surrounded by several cations, leading to robust, interpenetrating three-dimensional lattices. rsc.orgnih.govnih.gov Theoretical calculations on guanidinium-chloride complexes show that the most stable arrangements involve the guanidinium cation interacting in a pincer-like fashion with the spherical chloride anion. nih.govnih.gov

Studies on other amidinium salts, such as N,N'-diethyl-N,N'-diphenyl-formamidinium chloroselenite, confirm the formation of extensive hydrogen bond networks that stabilize the crystal lattice. mdpi.com In this salt, every available H-bond donor participates in interactions that form layered nets. mdpi.com It is therefore highly probable that this compound would form similar, intricate networks in the solid state, utilizing its multiple N-H donors to interact with chloride anions and potentially with the carbonyl oxygen of adjacent cations.

In solution, particularly in water, the guanidinium cation is known to significantly perturb the hydrogen-bonding network of the solvent. researchgate.net It has been shown to favor the formation of strong, linear hydrogen bonds in water over the weaker, bent bonds typically present, effectively restructuring the local solvent environment. researchgate.net Given its structural similarity, this compound is expected to exhibit comparable effects, influencing solubility and aggregation behavior through its strong interactions with water molecules.

| H-Bond Donor-Acceptor | Interaction Type | Distance (Å) | Reference Compound |

| N-H···Cl⁻ | Intermolecular | 2.211 | Methylone hydrochloride researchgate.net |

| N-H···Cl⁻ | Intermolecular | ~2.5 | Guanidinium Molybdenum Chloride rsc.org |

| N-H···O | Intermolecular | - | Expected in amidinouronium self-assembly |

| N-H···Cl | Intramolecular | - | Observed in specific substituted guanidinium salts youtube.com |

Table 1: Representative Hydrogen Bond Interactions in Amidinium and Guanidinium Chloride Salts. Data is derived from related compounds to illustrate typical interaction parameters.

Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion, driven by non-covalent interactions. semanticscholar.org The amidinouronium cation is well-suited for host-guest chemistry, particularly in the realm of anion recognition, due to the strong positive charge and hydrogen-bond donating capacity of its core structure. nih.gov

The guanidinium group is a foundational motif in the field of anion recognition due to its ability to form multiple charge-assisted hydrogen bonds with anionic guests. nih.govnih.govnih.gov The planar arrangement of N-H donors in the amidinium/guanidinium core creates a pre-organized binding pocket for anions like chloride. nih.govnih.gov Theoretical studies confirm that the interaction between a guanidinium cation and a chloride anion is highly favorable, often involving a bidentate or "pincer-like" hydrogen bonding motif. nih.govfigshare.com

This strong binding capability has been harnessed to create artificial anion transporters. nih.gov In these systems, a guanidinium-containing host molecule binds a chloride anion at one membrane interface, making the anion more lipid-soluble. nih.gov The resulting host-guest complex then diffuses across the nonpolar lipid bilayer via a carrier mechanism. nih.gov At the other interface, the anion is released, allowing the carrier to return and repeat the cycle. The efficiency of this transport is often dictated by the strength of the anion binding; a balance must be struck where binding is strong enough to facilitate transport but not so strong as to prevent release. nih.gov In some biological systems, guanidinium ions have even been shown to bind to mutant proteins and restore inactivated chloride transport activity, mimicking the function of an arginine side chain. sioc-journal.cn Given that this compound contains this potent anion-binding core, it is a prime candidate for similar applications in anion recognition and transport.

There is no specific information available in the surveyed literature regarding the recognition of neutral chemical species by this compound. The chemistry of this cation is dominated by its positive charge and strong hydrogen bond donors, which makes it exceptionally suited for interacting with anions. While the urea portion could potentially interact with complementary neutral molecules via hydrogen bonding, this aspect of its host-guest chemistry has not been a focus of reported research.

Self-Assembly Processes and Directed Architectures

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. nih.gov The directional nature of the hydrogen bonds that this compound can form makes it an effective building block for creating predictable supramolecular architectures.

Research on amidinourea, the neutral form of the cation, shows that it can undergo self-assembly through intermolecular hydrogen bonding to create extended supramolecular networks. nih.gov Furthermore, amidinourea has been identified as a key intermediate in a urea-induced supramolecular self-assembly strategy. youtube.comnih.gov In this process, inexpensive precursors like dicyandiamide (B1669379) and urea are treated hydrothermally, leading to the in-situ formation of amidinourea, which then participates in the formation of larger, hydrogen-bonded supramolecular aggregates that serve as templates for nanomaterial synthesis. youtube.comnih.gov

The controlled assembly of supramolecular structures relies on the use of building blocks with well-defined and predictable interaction patterns. nih.gov The amidinium and guanidinium groups are excellent candidates for this purpose because their N-H groups act as strong, directional hydrogen bond donors. nih.gov This allows for the programmed assembly of complex, framework-like solids.

By designing molecules that incorporate one or more amidinium or guanidinium moieties, researchers can direct the formation of specific architectures held together by a network of hydrogen bonds. nih.gov These frameworks can be designed to have pores or channels, making them useful for applications in molecular recognition and separation. The planarity of the guanidinium core and the defined geometry of its hydrogen bond donors contribute to the high degree of order in these self-assembled structures.

The counterion plays a critical role in the self-assembly of charged molecules, as it is an integral part of the resulting supramolecular architecture. The size, shape, and charge of the anion can dramatically influence the stability, structure, and properties of the final assembly.

A clear example of this is seen in studies of guanidinium's interaction with DNA origami nanostructures. The thermal stability of the DNA origami was found to be highly dependent on the guanidinium counterion. In the presence of chloride (Cl⁻), a small, spherical, chaotropic ("disorder-making") anion, the DNA structure was destabilized at lower temperatures. In contrast, when sulfate (B86663) (SO₄²⁻), a larger, kosmotropic ("order-making") anion, was used, the DNA structure was significantly stabilized. This difference is attributed to how the anions compete with and arrange the guanidinium cations and water molecules within the grooves of the DNA, altering the delicate balance of forces holding the assembly together. This demonstrates that the chloride in this compound is not a passive spectator but an active participant that dictates the outcome of self-assembly processes.

| Counterion | Effect on Guanidinium-DNA Origami Stability | Underlying Mechanism |

| Chloride (Cl⁻) | Destabilizing | Chaotropic nature; promotes disorder. |

| Sulfate (SO₄²⁻) | Stabilizing | Kosmotropic nature; promotes order and is more efficient at inducing conformational transitions. |

Table 2: Comparative Influence of Chloride and Sulfate Counterions on the Stability of a Guanidinium-Based Supramolecular System.

Dynamic Covalent and Non-Covalent Systems

Dynamic systems in chemistry, which can be based on either covalent or non-covalent interactions, are characterized by their ability to reversibly change their constitution in response to external stimuli. rsc.orgnih.gov This adaptability makes them central to the development of "smart" materials and complex molecular networks.

Non-Covalent Systems and Chaotropic Effects

This compound is well-documented for its potent effects on non-covalent systems, particularly in the context of protein chemistry. It is recognized as a strong denaturing agent, capable of unfolding the tertiary structure of proteins. vulcanchem.combritannica.com This denaturation is achieved through the disruption of the delicate balance of non-covalent interactions—such as hydrogen bonds, salt bridges, and hydrophobic interactions—that maintain a protein's native conformation. vulcanchem.combritannica.com The mechanism of this denaturation is attributed to the chaotropic nature of the amidinouronium cation. vulcanchem.comwikipedia.org

As a chaotropic agent, this compound interferes with the highly ordered structure of water molecules that surround a protein. wikipedia.org By disrupting this hydrogen-bonding network, it increases the entropy of the system and effectively solubilizes nonpolar regions of the protein that are normally buried within its core. wikipedia.org Furthermore, the charged nature of the amidinouronium cation allows it to engage in direct electrostatic interactions, weakening salt bridges within the protein structure. britannica.comnih.gov

The interaction of the guanidinium group, central to the amidinouronium cation, with anions like chloride has been a subject of theoretical and experimental studies. These investigations reveal that the planar, delocalized positive charge of the guanidinium moiety allows for strong, directional hydrogen bonding with anions. In the case of chloride, this can lead to stable complexes. rsc.org The ability of this compound to disrupt these fundamental interactions makes it a valuable tool for studying protein folding and misfolding mechanisms. vulcanchem.com

Properties and Interactions of this compound

| Property | Description | Primary Non-Covalent Interactions Involved |

|---|---|---|

| Chemical Formula | C2H7ClN4O | N/A |

| Molecular Weight | 138.56 g/mol | N/A |

| Key Functional Group | Amidinouronium cation | Electrostatic interactions, Hydrogen bonding |

| Primary Role in Supramolecular Chemistry | Chaotropic agent, Protein denaturant | Disruption of hydrogen bonds, Weakening of hydrophobic effect, Disruption of salt bridges |

Dynamic Covalent Systems

Dynamic covalent chemistry (DCC) utilizes reversible covalent bond formation to create adaptable molecular systems. nih.gov This field combines the stability of covalent bonds with the error-correcting and responsive nature of supramolecular chemistry. nih.gov While the guanidinium group, which is structurally analogous to the core of amidinouronium, has been incorporated into dynamic covalent networks (CANs) and covalent organic frameworks (COFs), specific research detailing the direct participation of this compound in such systems is not extensively documented in publicly available literature.

The development of guanidine-based CANs has demonstrated that the guanidine (B92328) functional group can undergo reversible exchange reactions, a hallmark of dynamic covalent chemistry. nih.gov These systems can exhibit properties like self-healing and recyclability. However, the existing research primarily focuses on more complex substituted guanidines within polymeric structures rather than the simple amidinouronium salt itself.

The potential for this compound to participate in dynamic covalent systems could be theoretically explored. For instance, the amine functionalities within the amidinouronium structure could potentially engage in reversible reactions, such as imine formation, under specific conditions. However, without direct experimental evidence, its role in dynamic covalent chemistry remains a prospective area for future investigation. The current body of scientific literature predominantly highlights its significant impact on non-covalent systems.

Research Findings on Guanidinium-Group Interactions (Analogous to Amidinouronium)

| Interaction Type | Interacting Partner | Key Findings from Analogous Systems | Potential Relevance to this compound |

|---|---|---|---|

| Hydrogen Bonding | Anions (e.g., Chloride, Phosphate) | Guanidinium forms strong, directional hydrogen bonds, often in a bidentate (pincer-like) fashion with anions. | Explains the strong interaction with the chloride counter-ion and its ability to disrupt salt bridges in proteins. |

| Electrostatic Interactions | Charged residues in proteins | The delocalized positive charge effectively interacts with negatively charged amino acid side chains. | A primary mechanism for its protein denaturation activity. |

| Dynamic Covalent Exchange | Amines, Carbonyls | Substituted guanidines can participate in reversible metathesis and condensation reactions. | Suggests a theoretical possibility for this compound to be used in DCC, though currently underexplored. |

Advanced Applications and Functional Materials Research Derived from Amidinouronium Chloride

Catalysis Research

The guanidinium (B1211019) group, the core of amidinouronium, has been explored as a catalyst in both heterogeneous and homogeneous systems due to its strong basicity and ability to act as a proton shuttle and anion binder.

Heterogeneous catalysts are prized in industrial chemistry for their ease of separation from reaction mixtures. Research has focused on immobilizing guanidinium-based compounds onto solid supports or creating polymeric structures to serve as recyclable catalysts.

A notable area of research is the chemical fixation of carbon dioxide. A zwitterionic π-conjugated network polymer incorporating guanidinium and β-ketoenol functionalities has been synthesized and demonstrated as an effective heterogeneous organo-catalyst. aip.org This material successfully catalyzed the cycloaddition of CO2 to epoxides to form cyclic carbonates under solvent-free conditions and atmospheric pressure, showcasing high activity and selectivity. aip.org The synergistic effect of the guanidinium cation (electrophile) and the enolate (nucleophile) is believed to facilitate the epoxide ring-opening, a key step in the catalytic cycle. aip.org

In another approach, guanidine (B92328) hydrochloride, a related compound, has been combined with zinc iodide (ZnI2) to create a highly efficient dual heterogeneous catalyst system for the same CO2 cycloaddition reaction. mdpi.com This system operates under mild conditions (100 °C and 1 MPa) and demonstrates excellent yield (94%) and selectivity (≥99%) for propylene (B89431) carbonate. mdpi.com The guanidinium hydrochloride is proposed to play a dual role by activating both the CO2 and the epoxide through hydrogen bonding. mdpi.com

Furthermore, N,N-disulfo-1,1,3,3-tetramethylguanidinium chlorometallates have been developed as solid Brønsted-Lewis acidic heterogeneous catalysts. benthamdirect.com Specifically, the iron(III) salt, [DSTMG][FeCl4], was found to be a strong, hydrophobic, and recyclable catalyst for the one-pot, three-component synthesis of 1,2-dihydro-1-aryl-3H-naphth[1,2-e] Current time information in Bangalore, IN.rsc.orgoxazin-3-ones under neat conditions. benthamdirect.com

Table 1: Performance of Guanidinium-Based Heterogeneous Catalysts

| Catalyst System | Reaction | Key Findings | Reference |

| Guanidinium/β-ketoenol Polymer | CO2 + Epoxide → Cyclic Carbonate | High activity and selectivity under atmospheric pressure and solvent-free conditions. | aip.org |

| Guanidine Hydrochloride / ZnI2 | CO2 + Propylene Oxide → Propylene Carbonate | 94% yield, ≥99% selectivity at 100 °C and 1 MPa. Catalyst is recyclable. | mdpi.com |

| [DSTMG][FeCl4] | Multicomponent synthesis of naphthoxazinones | Efficient, recyclable catalyst for one-pot synthesis in neat conditions. | benthamdirect.com |

In homogeneous catalysis, the guanidinium group's ability to act as a general-acid catalyst and to form specific hydrogen-bonding patterns is exploited.

Studies have shown that guanidinium groups can catalyze phosphoryl transfer reactions, which are fundamental in biological systems. nih.gov Research using a model compound with an intramolecular hydrogen bond between a phosphodiester and a guanidinium group revealed that the guanidinium acts as a general-acid catalyst, transferring a proton to the developing phosphorane intermediate. nih.gov This mechanism is crucial for understanding and designing artificial enzymes. nih.gov The guanidinium functional group is frequently used in nature for recognizing and binding anions through a combination of ion pairing and hydrogen bonding, features that have been applied to create artificial phosphodiesterases for RNA hydrolysis. nih.gov

The strong basicity and unique structural features of guanidine derivatives have also made them effective organocatalysts in various organic syntheses. ineosopen.orgjst.go.jp Chiral guanidines, for instance, have been successfully employed as catalysts in asymmetric reactions, such as the stereoselective Henry reaction and the 1,4-addition of dicarbonyl compounds to nitroalkenes. ineosopen.org Guanidinium salts are also recognized as environmentally friendly catalysts for certain multicomponent reactions. tubitak.gov.tr

Materials Science and Engineering

The incorporation of the amidinouronium scaffold, or more broadly the guanidinium group, into polymers and other materials has led to the development of advanced functional materials with unique properties, particularly in ion conduction.

The synthesis of polymers containing guanidinium moieties is a burgeoning field of research. These functional polymers are designed for specific applications by leveraging the inherent properties of the guanidinium group, such as its strong positive charge, high pKa, and structural stability. uta.edu

A primary application is in the development of anion-exchange membranes (AEMs) for use in alkaline polymer electrolyte fuel cells. surrey.ac.uksurrey.ac.uk Novel AEMs have been synthesized by functionalizing polymers like poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) with guanidinium groups. surrey.ac.uksurrey.ac.uk This is achieved through processes like benzyl (B1604629) bromination followed by a reaction with a guanidine derivative, such as 1,1,2,3,3-pentamethylguanidine. surrey.ac.uk The resulting guanidinium-functionalized polymers exhibit excellent thermal and alkaline stability. This stability is attributed to the resonance delocalization of the positive charge across the three nitrogen atoms and one carbon atom of the guanidinium head-group. surrey.ac.uk

Another synthetic strategy involves the polycondensation reaction between a guanidinium salt and diamines, which attaches the guanidinium functional group directly to the polymer backbone. uta.eduresearchgate.net This configuration has been shown to enhance both the ionic conductivity and the chemical durability of the resulting membranes when compared to traditional quaternary ammonium-based AEMs. uta.edu These guanidinium-based scaffolds have also been incorporated into porous polytetrafluoroethylene (PTFE) films to create robust composite membranes. researchgate.net

Research into guanidinium-based materials has demonstrated their significant potential as ion-conductive electrolytes, particularly for anions like hydroxide (B78521) and chloride.

Guanidinium-based AEMs have shown remarkably high ionic conductivities, with some reaching up to 71-80 mS/cm at room temperature. surrey.ac.ukresearchgate.net This high conductivity is linked to the high alkalinity (pKa) of guanidinium hydroxide, which increases the concentration of dissociated hydroxide ions and associated water molecules, thereby facilitating efficient ion transport. surrey.ac.uk

The application of guanidinium salts extends to solid polymer electrolytes (SPEs). For example, guanidinium nitrate (B79036) has been added to a polyvinylpyrrolidone (B124986) (PVP)/poly(ethylene oxide) (PEO) blend to create hydrogen-rich SPEs. mdpi.com The addition of the guanidinium salt was found to increase the amorphous nature of the polymer blend and enhance the number of mobile charge carriers, leading to increased ionic conductivity. mdpi.com At an optimal concentration, the conductivity of these SPEs was significantly improved. mdpi.com

Table 2: Ionic Conductivity of Guanidinium-Based Materials

| Material | Ion Conducted | Conductivity | Temperature | Reference |

| Guanidinium-functionalized PPO AEM | OH⁻ | up to 71 mS/cm | Room Temp. | surrey.ac.uk |

| Guanidinium-based polymer/PTFE composite AEM | OH⁻ | ~80 mS/cm | 20 °C | researchgate.net |

| PVP/PEO with 20 wt.% Guanidinium Nitrate | Ions from salt | 1.84 × 10⁻⁶ S/cm | Room Temp. | mdpi.com |

Research in Chemical Sensors and Chemosensors

The ability of the guanidinium group to form strong, specific hydrogen bonds and engage in electrostatic interactions with anions has made it a highly valuable recognition element in the design of chemical sensors and chemosensors. researchgate.net

Functionalized guanidinium chloride salts have been synthesized to act as colorimetric sensors for anions. rsc.org For instance, a series of receptors incorporating a guanidinium moiety attached to a chromophore framework has been developed for the selective detection of fluoride (B91410) (F⁻) ions. rsc.org In the presence of F⁻, these sensors exhibit a distinct color change, which is not observed with other anions like chloride, bromide, or iodide. rsc.org The selectivity is attributed to the favorable electrostatic interaction between the positively charged guanidinium group and the highly basic, spherical fluoride ion. rsc.org These sensors have also shown the ability to detect acetate (B1210297) (AcO⁻) through similar mechanisms. rsc.org

The principle of anion binding has also been extended to fluorescent chemosensors. Red-emitting polymerizable guanidinium dyes have been created as fluorescent probes for the detection of glyphosate (B1671968). mdpi.com The guanidinium unit binds to the oxoanions of glyphosate through strong salt-bridge-assisted hydrogen bonds, causing a measurable change in the fluorescence spectrum. mdpi.com This interaction is effective even in highly polar solvents, a significant advantage over other binding motifs like urea (B33335) and thiourea. mdpi.com

Furthermore, the guanidinium group has been a key component in the development of aggregation-induced emission (AIE) sensors. mdpi.com For example, a tetraphenylethylene (B103901) (TPE) derivative functionalized with four peripheral guanidinium groups was designed to selectively sense adenosine (B11128) triphosphate (ATP) over similar molecules like ADP and AMP. The binding of the negatively charged phosphate (B84403) groups of ATP to the positively charged guanidinium moieties triggers a significant enhancement in fluorescence. mdpi.com

Analytical Methodologies for Amidinouronium Chloride in Research Contexts

Advanced Chromatographic Techniques for Purity and Quantitative Analysis

The analysis of polar compounds like amidinouronium chloride presents unique challenges for traditional reversed-phase high-performance liquid chromatography (HPLC). However, specialized chromatographic techniques, including mixed-mode and ion-pair chromatography, have proven effective for its separation and quantification.

Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange properties, is well-suited for separating polar analytes like this compound from other compounds. sielc.com One established method uses a Primesep 100 mixed-mode column to retain and separate guanylurea (B105422) (the cationic form of this compound) from metformin (B114582). sielc.comsielc.com This approach allows for analysis with a simple isocratic mobile phase consisting of water, acetonitrile (B52724) (MeCN), and an acid like sulfuric or formic acid, with detection typically at 200 nm. sielc.com For applications requiring mass spectrometry compatibility, formic acid is used in the mobile phase. sielc.com

Ion-pair chromatography is another powerful technique for analyzing metformin and its impurities, including this compound. tandfonline.comresearchgate.net This method introduces an ion-pairing agent, such as sodium octanesulphonate, into the mobile phase. tandfonline.com The agent forms a neutral ion-pair with the charged analyte, allowing it to be retained and separated on a standard reversed-phase column (e.g., C18). Method parameters such as the concentration of the ion-pair agent, pH, and mobile phase composition are optimized to achieve separation. tandfonline.com

Hydrophilic Interaction Liquid Chromatography (HILIC) is also employed for the retention and separation of polar compounds like metformin and its impurities. This technique, often coupled with both UV and mass spectrometry detectors, provides a robust method for identification and quantification. waters.com

| Parameter | Condition | Reference |

|---|---|---|

| Technique | Mixed-Mode Chromatography | sielc.comsielc.com |

| Stationary Phase | Primesep 100 (150 mm x 4.6 mm, 5 µm) | sielc.comsielc.com |

| Mobile Phase | Water, Acetonitrile (MeCN), and Sulfuric Acid (or Formic Acid for MS) | sielc.com |

| Detection | UV at 200 nm | sielc.comsielc.com |

| Technique | Ion-Pair Chromatography | tandfonline.com |

| Stationary Phase | C18 Column | nih.gov |

| Mobile Phase Additive | 0.010 mol/L Sodium Octanesulphonate (pH = 3) | tandfonline.com |

| Detection | Diode-Array Detector (DAD) | tandfonline.com |

Mass Spectrometry for Structural Confirmation and Analysis of Derivatized Analytes

Mass spectrometry (MS) is an indispensable tool for the structural confirmation of this compound. When coupled with liquid chromatography (LC-MS), it provides high selectivity and sensitivity for identifying the compound in complex matrices. waters.com

The molecular structure of this compound (C₂H₇ClN₄O) can be confirmed by identifying its molecular ion peak. energetic-materials.org.cn A key feature in the mass spectrum of this compound is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. wpmucdn.comuomustansiriyah.edu.iq This results in two characteristic peaks in the mass spectrum separated by two mass-to-charge units (m/z), an M+ peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl), with a corresponding intensity ratio of roughly 3:1. uomustansiriyah.edu.iqmiamioh.edu This isotopic signature provides strong evidence for the presence of a single chlorine atom in the molecule or its fragments.

For certain analyses, especially using gas chromatography-mass spectrometry (GC-MS), derivatization is a necessary step to improve the volatility and thermal stability of polar compounds like this compound. mun.ca While specific derivatization agents for this compound are not extensively detailed in the provided context, the general principle involves reacting the analyte with a chemical agent to form a less polar and more volatile derivative. For other compounds with similar functional groups, such as amino acids, derivatization with agents like 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) is a common practice before LC-MS analysis. nih.gov

Stable isotope-labeled versions of the compound, such as Guanyl Urea-¹⁵N₄ Hydrochloride, are crucial for quantitative studies using isotope dilution mass spectrometry. lgcstandards.comvulcanchem.com This internal standard allows for precise quantification by correcting for matrix effects and variations in instrument response. vulcanchem.com

| Characteristic | Description | Reference |

|---|---|---|

| Molecular Formula | C₂H₇ClN₄O | energetic-materials.org.cn |

| Molecular Weight | 138.56 g/mol | myskinrecipes.com |

| Key Fragmentation Pathways | Cleavage adjacent to C=O and C-N bonds. Alpha-cleavage is common for amine groups. | libretexts.orgarizona.edu |

| Isotopic Signature | Presence of M+ and M+2 peaks in a ~3:1 intensity ratio, characteristic of a single chlorine atom. | wpmucdn.comuomustansiriyah.edu.iq |

| Quantitative Analysis | Use of stable isotope-labeled internal standards (e.g., Guanyl Urea-¹⁵N₄ Hydrochloride) for accurate quantification via isotope dilution MS. | lgcstandards.comvulcanchem.com |

Advanced Spectroscopic Methods for Mechanistic and Quantitative Studies

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are vital for elucidating the detailed molecular structure of this compound. energetic-materials.org.cnresearchgate.net Furthermore, UV-Visible spectrophotometry can be adapted for quantitative analysis, often through derivatization or complexation reactions.

A complete vibrational analysis using Fourier-transform infrared (FTIR) and Raman spectroscopy has been performed on guanylurea hydrochloride. rsc.org The crystallographic and spectroscopic data reveal significant π-electron delocalization across the cation and the presence of strong hydrogen bonding interactions between the amino groups of the guanidine (B92328) moiety and the carbonyl oxygen of the urea (B33335) group, leading to a polymer-like structure in the solid state. researchgate.netrsc.org

NMR spectroscopy provides detailed information about the chemical environment of the hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within the molecule, allowing for unambiguous structural confirmation. researchgate.net The use of stable isotope-labeled compounds, particularly with ¹⁵N, significantly enhances NMR studies by allowing direct observation of the nitrogen atoms in the guanidine and urea groups. vulcanchem.com

For quantitative purposes, spectrophotometric methods can be employed. Guanidino compounds can react with various reagents to form colored products that can be measured. For instance, some guanidine derivatives react with an alkaline solution of sodium nitroprusside and an oxidizing agent like hydrogen peroxide to produce a colored solution suitable for photoelectric colorimetry. google.com Another approach involves the formation of ion-pairs with dye molecules like bromocresol purple, which can be extracted and measured at a specific wavelength (e.g., 415 nm). nih.gov Such methods, while less specific than chromatography, can be valuable for routine quantification when properly validated.

| Method | Finding / Application | Reference |

|---|---|---|

| FTIR & Raman Spectroscopy | Provides a complete vibrational analysis. Confirms strong intermolecular hydrogen bonding and a polymer-like structure in the solid state. | rsc.org |

| ¹H and ¹³C NMR Spectroscopy | Used for full structural characterization of the compound and its salts. | researchgate.net |

| ¹⁵N NMR Spectroscopy | Enhanced analysis possible with stable isotope-labeled (¹⁵N) compounds for mechanistic studies. | vulcanchem.com |

| UV-Visible Spectrophotometry | Quantitative analysis via derivatization (e.g., with sodium nitroprusside) or ion-pair formation with dyes (e.g., bromocresol purple). | google.comnih.gov |

| UV Reflectance Spectroscopy | Supports the hypothesis of hydrogen bonding charge-transfer complexes in the solid state. | rsc.org |

Future Directions and Interdisciplinary Research with Amidinouronium Chloride

Integration with Advanced Manufacturing Technologies for Material Development

The integration of amidinouronium chloride into advanced manufacturing processes holds the potential to create novel materials with tailored properties. Its utility as a building block or functional component could be realized in several areas:

Porous Organic Polymers (POPs) and Covalent Organic Frameworks (COFs): Guanidinium-based ionic porous organic polymers have demonstrated exceptional capabilities, such as the rapid and efficient removal of pollutants from water. rsc.org For instance, a guanidinium-based POP has shown an remarkably high uptake capacity for permanganate (B83412) ions. rsc.org This suggests that this compound could be a valuable monomer for synthesizing highly effective and reusable sorbents for environmental remediation. Furthermore, guanidinium-based COF membranes have been developed for single-acid recovery, showcasing their potential in industrial separation processes. nih.gov The uniform, angstrom-sized pore channels and charge-assisted hydrogen bond donors within these frameworks allow for remarkable selectivity. nih.gov

Polymer Synthesis: this compound can be envisioned as a monomer or a functional additive in polymer synthesis. The guanidinium (B1211019) group can impart unique properties to polymers, such as enhanced hydrophilicity, charge density, and antibacterial activity. magtech.com.cn For example, polymers incorporating guanidinium groups have been explored as antimicrobial agents that exhibit high potency and low toxicity. magtech.com.cn In the realm of advanced polymer architectures, linking methodologies have been developed for the synthesis of complex multiblock polymers, and while not directly using this compound, these techniques could be adapted for its inclusion. mdpi.com The synthesis of polyamides, for instance, through interfacial polymerization of a diamine and a diacid chloride, presents a manufacturing technique where a functional monomer like a derivative of this compound could potentially be incorporated to modify the final material's properties. libretexts.org

A summary of potential applications in material development is presented in the table below.

| Application Area | Potential Role of this compound | References |

| Environmental Remediation | Monomer for Porous Organic Polymers (POPs) for pollutant capture. | rsc.org |

| Industrial Separations | Building block for Covalent Organic Framework (COF) membranes for selective ion and acid recovery. | nih.gov |

| Antimicrobial Materials | Functional group in polymer synthesis to create materials with inherent antibacterial properties. | magtech.com.cn |

| Specialty Polymers | Additive or comonomer to modify polymer properties such as hydrophilicity and charge density. | magtech.com.cn |

Exploration in Emerging Fields of Chemical Science

The unique chemical characteristics of this compound open up avenues for its use in several emerging areas of chemical science:

Supramolecular Chemistry: The guanidinium group is a cornerstone of supramolecular chemistry due to its strong and directional hydrogen bonding capabilities. wikipedia.org It can act as a recognition motif for anions and participate in the self-assembly of complex molecular architectures. wikipedia.orgnih.gov this compound, with its multiple hydrogen bond donors and acceptors, could be employed in the design of host-guest systems, molecular capsules, and stimuli-responsive materials. wikipedia.orgnih.gov The study of anion-pi interactions and the role of chloride ions in forming supramolecular structures are active areas of research where this compound could serve as a valuable tool. nih.gov

Biomimetic Materials and Systems: The guanidinium group is found in the side chain of the amino acid arginine and plays a crucial role in biological recognition and catalysis. wikipedia.org This has inspired the development of guanidinium-based materials with biological applications. For instance, guanidinium-based nanocatalysts have been designed for enhanced chemodynamic therapy in tumor cells, highlighting the potential for creating biocompatible and bioactive materials. acs.org this compound could be explored for creating materials that mimic biological functions, such as ion transport across membranes or enzymatic catalysis.

Catalysis: The basicity of the guanidinium group suggests that this compound could function as an organocatalyst or a precursor to more complex catalytic systems. Its ability to activate substrates through hydrogen bonding or proton transfer could be harnessed in various organic transformations.

Challenges and Opportunities in this compound Research

Despite its promise, the advancement of this compound research faces several challenges that also present significant opportunities:

Challenge: Limited Specific Research: Currently, there is a scarcity of research focused specifically on this compound. Much of its potential is inferred from studies on the broader class of guanidinium compounds.

Opportunity: Foundational Research: This lack of specific data creates a significant opportunity for foundational research to characterize the precise properties of this compound and explore its reactivity and suitability for the applications mentioned above.

Challenge: Synthesis and Functionalization: Developing scalable and cost-effective synthesis routes for this compound and its derivatives is crucial for its practical application. Furthermore, methods for its incorporation into larger molecular structures and materials need to be developed.

Opportunity: Synthetic Innovation: There is an opportunity to design novel synthetic methodologies for creating amidinouronium-based monomers and polymers. This includes developing protecting group strategies and polymerization techniques that are compatible with the reactive guanidinium moiety.

Challenge: Understanding Structure-Property Relationships: A detailed understanding of how the structure of the amidinouronium group influences the macroscopic properties of materials is yet to be established.

Opportunity: Advanced Characterization and Modeling: This challenge can be addressed through a combination of advanced analytical techniques and computational modeling to establish clear structure-property relationships. This will enable the rational design of new materials with predictable and optimized performance.

Q & A

FAQs for Researchers: Ammonium Chloride (NH₄Cl)

Categorized by research complexity and methodological focus

Basic Research Questions

Q. What are the standard protocols for synthesizing high-purity ammonium chloride in laboratory settings?

- Methodological Answer : Synthesis typically involves neutralization of hydrochloric acid (HCl) with ammonia gas (NH₃) under controlled conditions. Purity is ensured via recrystallization in deionized water and vacuum drying. NIST recommends verifying purity using differential scanning calorimetry (DSC) to confirm melting points (53.49°C) . Safety protocols mandate fume hood use to prevent inhalation of NH₃ gas and HCl vapors .

Q. Which spectroscopic techniques are most effective for characterizing ammonium chloride’s structural and thermal properties?